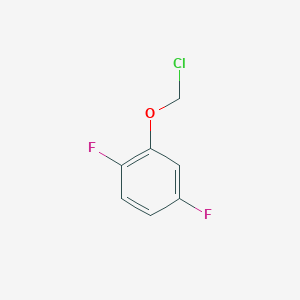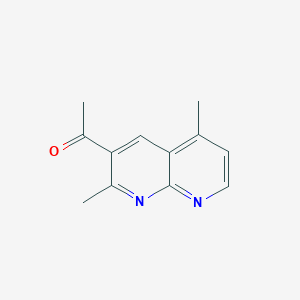![molecular formula C10H19NO2 B13205009 3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol is a complex organic compound with a unique structure that includes a cyclopropyl group, an aminomethyl group, and a dimethyloxolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate olefin, followed by the introduction of the aminomethyl group through a Mannich reaction. The final step involves the formation of the dimethyloxolan ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclopropanation and continuous flow reactors for subsequent steps to ensure consistent product quality.
化学反应分析
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)-1-cyclopropyl-3-methylazetidin-2-one
- N-[1-(Aminomethyl)cyclopropyl]-3-(morpholin-4-ylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide
Uniqueness
3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a dimethyloxolan ring makes it structurally different from other similar compounds, potentially leading to unique reactivity and biological activity.
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
3-[1-(aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-7-5-10(12,8(2)13-7)9(6-11)3-4-9/h7-8,12H,3-6,11H2,1-2H3 |
InChI 键 |
NONSBYMVXNVJHL-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(O1)C)(C2(CC2)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


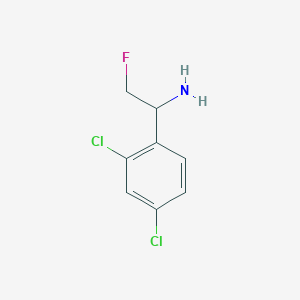
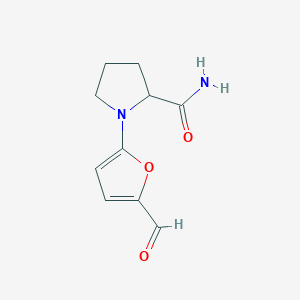

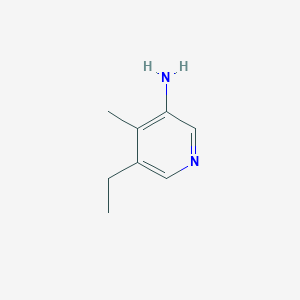
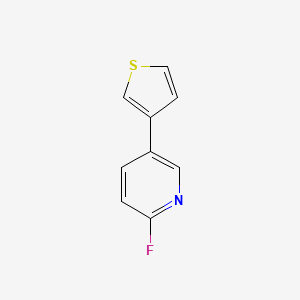

![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
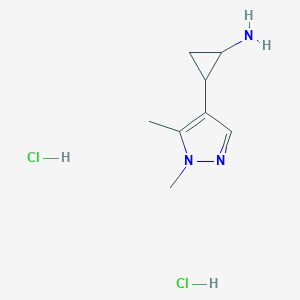
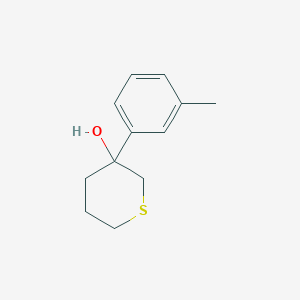
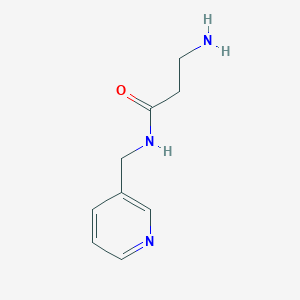
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
